molecular formula C8H7NO5 B1583867 3-Hydroxy-4-methyl-2-nitrobenzoic acid CAS No. 6946-15-2

3-Hydroxy-4-methyl-2-nitrobenzoic acid

Cat. No. B1583867
CAS RN: 6946-15-2
M. Wt: 197.14 g/mol
InChI Key: HEKGHQKEERXLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-methyl-2-nitrobenzoic acid is an analog of the natural substrate for the enzyme nitroreductase . It has a linear formula of HOC6H2(CH3) (NO2)CO2H .


Synthesis Analysis

The synthesis of 3-hydroxybenzoic acid involves dissolving it in acetonitrile and slowly adding ammonium cerium nitrate. The reaction is stirred at room temperature overnight. After the reaction, it is quenched with water, extracted with ethyl acetate, and the organics are combined. The product is then dried, concentrated under reduced pressure, and purified by column chromatography .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-4-methyl-2-nitrobenzoic acid is C8H7NO5 . Its molecular weight is 197.14 .


Chemical Reactions Analysis

Nitro compounds like 3-Hydroxy-4-methyl-2-nitrobenzoic acid can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Scientific Research Applications

Solubility and Solute Descriptors

  • The solubility of related nitrobenzoic acids in various organic solvents has been extensively studied. For example, the solubility of 2-methyl-3-nitrobenzoic acid was measured in alcohol, alkyl ether, alkyl acetate, and alkoxyalcohol solvents, providing valuable data for calculating Abraham model solute descriptors (Hart et al., 2017). These studies are crucial for predicting the solubility of similar compounds in various organic solvents.

Synthesis Methods

  • There are methods for synthesizing closely related compounds, such as the synthesis of 3-Methyl-4-nitrobenzoic acid via oxidation of 2,4-(dimethylnitrobenzene) with molecular oxygen, catalyzed by cobalt acetate (Cai & Shui, 2005). These methods can provide insights into potential synthetic pathways for 3-Hydroxy-4-methyl-2-nitrobenzoic acid.

Complex Formation and Magnetic Properties

  • Studies on Zn(II) and Co(II) complexes of related compounds like 3-nitro-4-hydroxybenzoic acid have been conducted to understand their unique bonding features, physical properties, and anticonvulsant activities (D'angelo et al., 2008). This research highlights the potential of 3-Hydroxy-4-methyl-2-nitrobenzoic acid in forming complexes with interesting physical and biological properties.

Stability and Thermodynamic Studies

  • The stability constants of rare earth metal chelates containing hydroxybenzoic acid with nitro groups, including 3-Hydroxy-4-nitrobenzoic acid, were determined in various conditions, providing insights into the thermodynamic stability and behavior of these complexes (Vyas & Mathur, 2009).

Crystal Structure Analysis

  • The crystal structure of related compounds, such as Methyl 4-hydroxy-3-nitrobenzoate, has been analyzed, revealing details about non-covalent interactions and hydrogen bonding patterns (Fu, Li, & Simpson, 2012). Such studies are essential for understanding the crystalline properties of 3-Hydroxy-4-methyl-2-nitrobenzoic acid.

Environmental Impact and Detection

  • Research on nitroaromatic compounds like 3-Hydroxy-4-methyl-2-nitrobenzoic acid includes studies on their environmental impact and methods for their detection, as demonstrated by the evaluation of the substrate specificity of 3-nitrobenzoic acid dioxygenase MnbAB for nitroaromatic compounds degradation (Tomita, Katsuyama, & Ohnishi, 2021). This research is crucial for understanding the biodegradation and environmental implications of these compounds.

Safety And Hazards

The safety data sheet for 3-Hydroxy-4-methyl-2-nitrobenzoic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3-hydroxy-4-methyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKGHQKEERXLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219622
Record name 3-Hydroxy-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-methyl-2-nitrobenzoic acid

CAS RN

6946-15-2
Record name 3-Hydroxy-4-methyl-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6946-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-4-methyl-2-nitrobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006946152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6946-15-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4-methyl-2-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.369
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-(acetylamino)-4-methyl-2-nitrobenzoic acid (237.5 g, 0.997 mol) and KOH (451.2 g, 8.04 mol) in water (2830 mL) was refluxed for 48 h. The dark red solution was cooled and acidified to pH 1 with concentrated HCl. The yellow solid was filtered and re-crystallized from water (1800 mL) to give the title compound (183 g, 93.4%) as a yellow solid.
Quantity
237.5 g
Type
reactant
Reaction Step One
Name
Quantity
451.2 g
Type
reactant
Reaction Step One
Name
Quantity
2830 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-4-methyl-2-nitrobenzoic acid
Reactant of Route 2
3-Hydroxy-4-methyl-2-nitrobenzoic acid
Reactant of Route 3
3-Hydroxy-4-methyl-2-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-4-methyl-2-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-4-methyl-2-nitrobenzoic acid
Reactant of Route 6
3-Hydroxy-4-methyl-2-nitrobenzoic acid

Citations

For This Compound
30
Citations
AB Mauger, R Wade - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
[19651 3127 of malignant disea~ e.~ The search for less toxic agents of related structure is being pursued by controlled biosynthe~ is,~ partial~ ynthesis,~ and total synthesis6 In t. he …
Number of citations: 5 pubs.rsc.org
MH Chen, E Iakovleva, S Kesten… - Organic preparations …, 2002 - Taylor & Francis
… The reduction of 3-hydroxy-4-methyl-2-nitrobenzoic acid gave both low conversion and yield. This may be due to the electron-withdrawing nitro group ortho to the carboxylic acid, as …
Number of citations: 9 www.tandfonline.com
TW Giessen, FI Kraas, MA Marahiel - Biochemistry, 2011 - ACS Publications
… Reduction of 3-hydroxy-4-methyl-2-nitrobenzoic acid to its 2-amino derivative (3-hydroxy-4-methyl-2-anthranilic acid) was conducted according to a procedure developed by Brockman …
Number of citations: 38 pubs.acs.org
M Giurg, K Piekielska, M Gębala… - Synthetic …, 2007 - Taylor & Francis
… 2‐Amino‐3‐hydroxy‐4‐methylbenzoic acid (1d) was prepared by reduction of nitro group of 3‐hydroxy‐4‐methyl‐2‐nitrobenzoic acid with KBH 4 in the presence of Pd/C. 2-…
Number of citations: 54 www.tandfonline.com
T Ishihara, Y Koga, Y Iwatsuki, F Hirayama - Bioorganic & medicinal …, 2015 - Elsevier
… The title compound was obtained from 3-hydroxy-4-methyl-2-nitrobenzoic acid (5) using the methods described for the synthesis of compound 8 as a beige amorphous powder (79%): 1 …
Number of citations: 11 www.sciencedirect.com
J Osiadacz, AJH Al-Adhami, D Bajraszewska… - Journal of …, 1999 - Elsevier
… ), and syringaldazine (4-hydroxy-3,5-dimethoxybenzaldehyde azine) were purchased from Sigma; 3-hydroxyanthranilic acid (3-HAA) and 3-hydroxy-4-methyl-2-nitrobenzoic acid were …
Number of citations: 135 www.sciencedirect.com
W Chu, S Kamitori, M Shinomiya… - Journal of the …, 1994 - ACS Publications
… The other half of the molecule, the benzene fragment (23), was synthesized from 3 -hydroxy-4-methyl- 2-nitrobenzoic acid and the cyclic depsipeptide (19). In the coupling reaction …
Number of citations: 21 pubs.acs.org
G Fung - 2015 - search.proquest.com
… All peptide bond forming reactions are carried out using COMU and DIEA, while 3-hydroxy-4-methyl-2-nitrobenzoic acid is added using OXYMA and DIC, owing to the presence of the …
Number of citations: 0 search.proquest.com
H Guilford - Annual Reports Section" B"(Organic Chemistry), 1974 - pubs.rsc.org
Affinity-or, more properly, bioaffinity-chromatography is a separation technique depending on biospecific interaction between an immobilized ligand and a species for which this ligand is…
Number of citations: 2 pubs.rsc.org
B Avila - 2012 - search.proquest.com
… was coupled to Rink amide MHBA resin that was preloaded with 3-chloroL-phenylalanine, and then the final component of the COMBI stage, 3-hydroxy-4methyl-2-nitrobenzoic acid, …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.